Selligueain A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

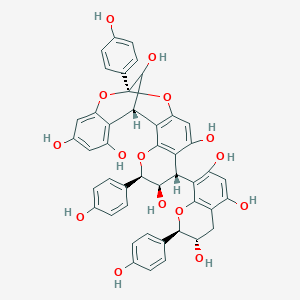

Selligueain A is a natural product found in Selliguea feei with data available.

Applications De Recherche Scientifique

Sweetness and Flavoring Agent

Selligueain A has been reported to exhibit approximately 35 times the sweetness intensity of a 2% w/v sucrose solution. This high sweetness level makes it a potential candidate for use as a natural sweetener in food products. Taste panel evaluations indicated that at a concentration of 0.5% w/v in water, it is perceived as pleasant-tasting rather than astringent, which could enhance its appeal in the food industry .

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties . It inhibits the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. These findings suggest its potential therapeutic applications in treating inflammatory conditions .

Antioxidant Properties

This compound has been shown to have substantial antioxidant activity . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using the oxygen radical absorbance capacity (ORAC) assay, showcasing its potential as a dietary supplement or functional food ingredient .

Allelopathic Effects

The compound has been identified as an allelochemical in the context of plant interactions, particularly in the bracken fern (Pteridium arachnoideum). This compound demonstrated phytotoxic activity against sesame (Sesamum indicum), inhibiting root and stem growth while not affecting chlorophyll content. This suggests its role in ecological dynamics and plant competition, potentially influencing agricultural practices .

Pharmaceutical Potential

Given its anti-inflammatory and antioxidant properties, this compound may have applications in pharmaceuticals, particularly in developing treatments for chronic diseases linked to inflammation and oxidative stress. Its low toxicity profile further supports its exploration as a safe therapeutic agent .

Data Summary Table

Case Studies

- Taste Panel Evaluation : A study involving sensory evaluation confirmed that this compound is significantly sweeter than common sweeteners and could be utilized in low-calorie food formulations without compromising taste .

- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that this compound effectively reduces inflammatory cytokine levels, suggesting its potential utility in developing anti-inflammatory drugs .

- Ecological Impact Assessment : Research on Pteridium arachnoideum revealed that this compound plays a critical role in plant competition dynamics by inhibiting the growth of neighboring plant species through allelopathic mechanisms .

Propriétés

Numéro CAS |

152378-18-2 |

|---|---|

Formule moléculaire |

C45H36O15 |

Poids moléculaire |

816.8 g/mol |

Nom IUPAC |

(1S,5R,6R,7S,13R)-5,13-bis(4-hydroxyphenyl)-7-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2/t30-,37-,38-,39+,40+,41+,44?,45+/m0/s1 |

Clé InChI |

PMDYNLFGCCRGRX-NSJNBNEDSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

SMILES isomérique |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H]6C([C@@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Synonymes |

epiafzelechin-(4beta-8,2beta-0-7)-epiafzelechin-(4beta-8)-afzelechin selligueain A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.